2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF4N3O/c18-11-5-3-6-12(19)14(11)16(26)23-8-9-25-13-7-2-1-4-10(13)15(24-25)17(20,21)22/h3,5-6H,1-2,4,7-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQHRRBSOFENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of 2-chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid using thionyl chloride.
Introduction of the Indazole Moiety: The indazole derivative is synthesized separately, typically starting from commercially available 3-(trifluoromethyl)aniline. This involves cyclization reactions to form the tetrahydroindazole ring.
Coupling Reaction: The final step involves coupling the benzoyl chloride with the indazole derivative in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions under controlled conditions.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The indazole moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate can yield corresponding ketones or carboxylic acids.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide in cancer treatment. The compound has shown effectiveness in inhibiting specific protein kinases associated with cancer cell proliferation. For instance:
- Case Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer by targeting the PI3K/Akt signaling pathway .
Ophthalmic Diseases
The compound is also being explored for its therapeutic effects on ophthalmic diseases. Its ability to modulate angiogenesis makes it a candidate for treating conditions like age-related macular degeneration and diabetic retinopathy.
- Research Findings : In vitro studies indicated that the compound inhibited vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis associated with these diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the indazole moiety or the benzamide group can enhance potency and selectivity against target kinases.
Mechanism of Action
The exact mechanism of action of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl and indazole groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share benzamide scaffolds with variations in substituents and heterocyclic systems:
| Compound Name | Key Structural Features | Molecular Weight (g/mol)* | Notable Functional Groups |
|---|---|---|---|
| Target Compound | 2-chloro-6-fluoro benzamide; tetrahydroindazolyl-ethyl with CF₃ | ~435.8 | Cl, F, CF₃, tetrahydroindazole |
| 2-Fluoro-6-[(3S)-tetrahydro-3-furanylamino]-4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide | 2-fluoro benzamide; tetrahydrofuran amino group; trimethyl indolyl | ~454.5 | F, tetrahydrofuran, indole, ketone |
| (S)-5-(2-(1-(2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamido)... | Difluoromethyl-tetrafluoroindazolyl; fluorobenzamide; hydroxy-methylbutynyl pyridine | ~785.6† | CF₂H, F, tetrafluoroindazole, alkyne |
*Calculated based on molecular formulas; †Estimated due to complex structure.
Key Observations:
Heterocyclic Systems: The target compound uses a tetrahydroindazole core, offering rigidity and hydrogen-bonding sites. In contrast, ’s compound employs a tetrahydrofuran-amino group, which introduces polarity but reduced aromaticity . ’s compound features a tetrafluoroindazole, enhancing electron-withdrawing effects and metabolic resistance compared to the target’s trifluoromethyl group .
Halogenation Patterns :
- The target’s 2-chloro-6-fluoro substitution differs from ’s 2-fluoro-4-indolyl and ’s 2-fluorobenzamide , suggesting divergent electronic and steric interactions.
Pharmacokinetic Modifiers: Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups (target and ) improve lipophilicity and oxidative stability compared to non-fluorinated analogs .
Biological Activity
2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClF4N4 |
| Molecular Weight | 430.81 g/mol |
| LogP | 3.9281 |
| Polar Surface Area | 51.514 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide primarily involves its interaction with various protein kinases and G protein-coupled receptors (GPCRs). Research indicates that this compound may modulate signaling pathways related to cell proliferation and angiogenesis, making it a candidate for treating conditions such as cancer and ophthalmic diseases .
Inhibition of Protein Kinases
Studies have shown that indazole derivatives like this compound can inhibit specific protein kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis. For example, research indicates that compounds with similar structures exhibit significant inhibitory effects on kinases associated with angiogenesis and tumor growth .
GPCR Interaction
The compound's interaction with GPCRs has also been documented. GPCRs are critical in numerous physiological processes, including neurotransmission and hormonal regulation. The modulation of these receptors by the compound may contribute to its pharmacological effects, particularly in neurological and cardiovascular contexts .
Case Study 1: Cancer Treatment
A study conducted on a series of indazole derivatives demonstrated that compounds structurally related to 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide exhibited potent anti-cancer activity in vitro. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting potential for further development as an anti-cancer agent .
Case Study 2: Ophthalmic Applications
Another investigation focused on the ophthalmic applications of indazole derivatives found that these compounds could effectively inhibit the progression of certain eye diseases linked to excessive angiogenesis. The mechanism was attributed to the downregulation of vascular endothelial growth factor (VEGF), a key player in angiogenesis .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide, and how can intermediates be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the indazole core via cyclization of hydrazine derivatives with ketones under acidic conditions.
- Step 2 : Alkylation of the indazole nitrogen using 1,2-dibromoethane to introduce the ethyl linker.
- Step 3 : Coupling the substituted benzamide moiety via amide bond formation (e.g., using EDC/HOBt or PyBOP as coupling agents).
- Key variables : Solvent choice (DMF or acetonitrile), temperature control (0–25°C), and purification via column chromatography or recrystallization .
- Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and ensure purity ≥95% .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro screens :
- Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors).
- Cytotoxicity profiling using MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and permeability : PAMPA assay for blood-brain barrier penetration potential.
- Dosage : Start with 1–10 µM concentrations, adjusting based on IC50 results .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced target selectivity?
- Approaches :
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with kinase targets (e.g., JAK2 or CDK2).
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- Validation : Compare computational predictions with experimental IC50 values to refine models .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Root causes : Variability in cell line genetic backgrounds, assay conditions (e.g., serum concentration), or off-target effects.
- Solutions :
- Standardization : Use isogenic cell lines and consistent assay protocols (e.g., RPMI-1640 media with 10% FBS).
- Counter-screens : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions.
- Meta-analysis : Pool data from ≥3 independent labs using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature (40–80°C), catalyst loading (0.1–5 mol%), and stoichiometry.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?
- Key hurdles :
- Stereochemical complexity : The tetrahydroindazole core may adopt multiple conformations affecting binding.
- Fluorine effects : Subtle changes in trifluoromethyl positioning alter electronic properties and logD.
- SAR strategies :
- Synthesize derivatives with systematic substitutions (e.g., -Cl → -CF3 or -OCH3).
- Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for each analog .
Methodological Considerations
Q. How should researchers address stability issues during long-term storage?
Q. What advanced techniques are recommended for studying metabolite formation in vivo?
Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?
- Workflow :
- Train neural networks on PubChem or ChEMBL bioactivity data to predict off-target interactions.
- Integrate with robotic synthesis platforms (e.g., Chemspeed) for high-throughput analog generation.
- Case study : AI-guided repurposing of benzamide derivatives as antiviral agents via protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
